1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE
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Overview
Description
1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE is an organic compound with the molecular formula C8H9Br2N. It is a derivative of ethanamine, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE can be synthesized through several methods. One common approach involves the bromination of phenylethylamine. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dibromophenyl)ethanamine: A closely related compound with similar chemical properties.
2,4-Dibromophenethylamine: Another similar compound with slight variations in structure and reactivity.
Uniqueness
1-(2,4-DIBROMOPHENYL)ETHAN-1-AMINE is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications, where specific chemical properties are required.
Properties
IUPAC Name |
1-(2,4-dibromophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULRPNELBTLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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